1-Benzyl-2,4-dimethoxybenzene
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Overview
Description
1-Benzyl-2,4-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a benzyl group and two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,4-dimethoxybenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of 2,4-dimethoxybenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation of Hydroquinone: Another method involves the methylation of hydroquinone using dimethyl sulfate and an alkali.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Major Products:
Nitration: Produces nitro derivatives.
Halogenation: Produces halogenated derivatives such as chlorobenzene or bromobenzene.
Scientific Research Applications
1-Benzyl-2,4-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2,4-dimethoxybenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products.
Oxidation-Reduction Reactions: The methoxy groups can undergo oxidation to form quinones, which are important intermediates in various biochemical pathways.
Comparison with Similar Compounds
1,4-Dimethoxybenzene: Similar in structure but lacks the benzyl group.
1,2-Dimethoxybenzene: Another isomer with methoxy groups at different positions, used in similar applications.
Uniqueness: The benzyl group enhances its ability to participate in various chemical reactions and increases its utility in synthetic chemistry .
Properties
CAS No. |
32565-33-6 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-benzyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-9-8-13(15(11-14)17-2)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
IEOVVEVOQIDCBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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